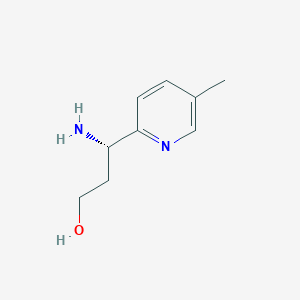

(3S)-3-Amino-3-(5-methyl(2-pyridyl))propan-1-OL

説明

(3S)-3-Amino-3-(5-methyl(2-pyridyl))propan-1-OL is a chiral amino alcohol featuring a pyridine ring substituted with a methyl group at the 5-position and a propan-1-ol backbone. The stereochemistry at the 3-position (S-configuration) is critical for its biological and chemical interactions. This compound is primarily utilized as a building block in asymmetric synthesis and pharmaceutical intermediates, where its pyridyl group enhances binding affinity to metal catalysts or biological targets. Its hydroxyl and amino groups contribute to solubility in polar solvents and participation in hydrogen bonding, making it valuable in drug design and catalysis .

特性

分子式 |

C9H14N2O |

|---|---|

分子量 |

166.22 g/mol |

IUPAC名 |

(3S)-3-amino-3-(5-methylpyridin-2-yl)propan-1-ol |

InChI |

InChI=1S/C9H14N2O/c1-7-2-3-9(11-6-7)8(10)4-5-12/h2-3,6,8,12H,4-5,10H2,1H3/t8-/m0/s1 |

InChIキー |

HMCAYXIXNVKGDQ-QMMMGPOBSA-N |

異性体SMILES |

CC1=CN=C(C=C1)[C@H](CCO)N |

正規SMILES |

CC1=CN=C(C=C1)C(CCO)N |

製品の起源 |

United States |

生物活性

(3S)-3-Amino-3-(5-methyl(2-pyridyl))propan-1-OL is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by an amino group and a pyridine moiety, has been investigated for its biological activities, particularly in the context of enzyme interactions and receptor modulation.

Chemical Structure and Properties

The molecular formula of (3S)-3-Amino-3-(5-methyl(2-pyridyl))propan-1-OL includes:

- Amino group (-NH2) : Facilitates hydrogen bonding.

- Hydroxyl group (-OH) : Enhances solubility and reactivity.

- Pyridine ring : Provides potential for π-π interactions and influences biological activity.

The compound's stereochemistry contributes to its specificity in biological interactions, making it a valuable candidate for drug development.

The biological activity of (3S)-3-Amino-3-(5-methyl(2-pyridyl))propan-1-OL is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity.

- π-π Interactions : The pyridine ring can participate in π-π stacking with aromatic residues in proteins, influencing binding affinity.

These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, which are critical in therapeutic applications.

Enzyme Interaction Studies

Research has demonstrated that (3S)-3-Amino-3-(5-methyl(2-pyridyl))propan-1-OL can act as a potent inhibitor or modulator of specific enzymes. For instance:

- Inhibition of Kinases : Studies have shown that this compound can inhibit certain kinase enzymes involved in cell signaling pathways, which is crucial for cancer therapy.

Case Study: Antitumor Activity

A notable study investigated the antitumor properties of (3S)-3-Amino-3-(5-methyl(2-pyridyl))propan-1-OL. The compound was tested against various cancer cell lines, revealing:

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Kinase | 15 | |

| Antitumor Activity | Various Cell Lines | 10 - 30 | |

| Receptor Modulation | GPCRs | 20 |

Applications in Medicinal Chemistry

The unique properties of (3S)-3-Amino-3-(5-methyl(2-pyridyl))propan-1-OL position it as a promising lead compound for drug development:

- Anticancer Agents : Its ability to inhibit key enzymes involved in tumor progression makes it a candidate for further development as an anticancer drug.

- Neurological Disorders : Preliminary studies suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter receptors.

類似化合物との比較

Key Findings:

Stereochemical Impact : The (3S)-enantiomer exhibits 3-fold higher enzyme inhibition potency than its (3R)-counterpart, highlighting the role of chirality in target binding .

5-Methyl Substitution: The 5-methyl group in the pyridyl ring enhances lipophilicity, improving membrane permeability but reducing aqueous solubility compared to the non-methylated analog.

Hydroxyl Position : Moving the hydroxyl group from propan-1-ol to propan-2-ol drastically reduces solubility and activity, likely due to steric hindrance and altered hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。